Cas no 2229680-33-3 (1-{1-2-(4-fluorophenyl)ethenylcyclopropyl}cyclopropan-1-amine)
1-{1-2-(4-fluorophenyl)ethenylcyclopropyl}cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-{1-2-(4-fluorophenyl)ethenylcyclopropyl}cyclopropan-1-amine
- 1-{1-[2-(4-fluorophenyl)ethenyl]cyclopropyl}cyclopropan-1-amine
- 2229680-33-3
- EN300-1811189
-
- Inchi: 1S/C14H16FN/c15-12-3-1-11(2-4-12)5-6-13(7-8-13)14(16)9-10-14/h1-6H,7-10,16H2/b6-5+
- InChI Key: RAAVAZVLBRHEAV-AATRIKPKSA-N
- SMILES: FC1C=CC(=CC=1)/C=C/C1(CC1)C1(CC1)N
Computed Properties
- Exact Mass: 217.126677677g/mol
- Monoisotopic Mass: 217.126677677g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 26Ų
1-{1-2-(4-fluorophenyl)ethenylcyclopropyl}cyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1811189-0.05g |
1-{1-[2-(4-fluorophenyl)ethenyl]cyclopropyl}cyclopropan-1-amine |
2229680-33-3 | 0.05g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1811189-0.1g |
1-{1-[2-(4-fluorophenyl)ethenyl]cyclopropyl}cyclopropan-1-amine |
2229680-33-3 | 0.1g |
$1119.0 | 2023-09-19 | ||
| Enamine | EN300-1811189-0.25g |
1-{1-[2-(4-fluorophenyl)ethenyl]cyclopropyl}cyclopropan-1-amine |
2229680-33-3 | 0.25g |
$1170.0 | 2023-09-19 | ||
| Enamine | EN300-1811189-0.5g |
1-{1-[2-(4-fluorophenyl)ethenyl]cyclopropyl}cyclopropan-1-amine |
2229680-33-3 | 0.5g |
$1221.0 | 2023-09-19 | ||
| Enamine | EN300-1811189-1.0g |
1-{1-[2-(4-fluorophenyl)ethenyl]cyclopropyl}cyclopropan-1-amine |
2229680-33-3 | 1g |
$1272.0 | 2023-06-03 | ||
| Enamine | EN300-1811189-2.5g |
1-{1-[2-(4-fluorophenyl)ethenyl]cyclopropyl}cyclopropan-1-amine |
2229680-33-3 | 2.5g |
$2492.0 | 2023-09-19 | ||
| Enamine | EN300-1811189-5.0g |
1-{1-[2-(4-fluorophenyl)ethenyl]cyclopropyl}cyclopropan-1-amine |
2229680-33-3 | 5g |
$3687.0 | 2023-06-03 | ||
| Enamine | EN300-1811189-10.0g |
1-{1-[2-(4-fluorophenyl)ethenyl]cyclopropyl}cyclopropan-1-amine |
2229680-33-3 | 10g |
$5467.0 | 2023-06-03 | ||
| Enamine | EN300-1811189-1g |
1-{1-[2-(4-fluorophenyl)ethenyl]cyclopropyl}cyclopropan-1-amine |
2229680-33-3 | 1g |
$1272.0 | 2023-09-19 | ||
| Enamine | EN300-1811189-5g |
1-{1-[2-(4-fluorophenyl)ethenyl]cyclopropyl}cyclopropan-1-amine |
2229680-33-3 | 5g |
$3687.0 | 2023-09-19 |
1-{1-2-(4-fluorophenyl)ethenylcyclopropyl}cyclopropan-1-amine Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 1-{1-2-(4-fluorophenyl)ethenylcyclopropyl}cyclopropan-1-amine
Research Brief on 1-{1-2-(4-fluorophenyl)ethenylcyclopropyl}cyclopropan-1-amine (CAS: 2229680-33-3): Recent Advances and Applications
The compound 1-{1-2-(4-fluorophenyl)ethenylcyclopropyl}cyclopropan-1-amine (CAS: 2229680-33-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropylamine scaffold and fluorophenyl moiety, exhibits promising pharmacological properties, particularly in the modulation of neurotransmitter systems. Recent studies have explored its potential as a novel therapeutic agent for neurological and psychiatric disorders, including depression and anxiety.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's binding affinity and selectivity for serotonin receptors, specifically the 5-HT2A and 5-HT2C subtypes. The research demonstrated that 1-{1-2-(4-fluorophenyl)ethenylcyclopropyl}cyclopropan-1-amine acts as a potent and selective antagonist for these receptors, with a notable preference for 5-HT2A. This selectivity is attributed to the steric and electronic effects of the cyclopropyl groups, which enhance receptor-ligand interactions.
In addition to its receptor modulation capabilities, the compound has shown promise in preclinical models of neuroinflammation. A recent Nature Communications article highlighted its ability to attenuate microglial activation and reduce pro-inflammatory cytokine release in vitro and in vivo. These findings suggest potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's, where neuroinflammation plays a critical role in disease progression.
The synthetic pathway for 1-{1-2-(4-fluorophenyl)ethenylcyclopropyl}cyclopropan-1-amine has also been optimized in recent years. A 2022 patent (WO2022156789) describes a scalable and cost-effective method for its production, utilizing a palladium-catalyzed cross-coupling reaction followed by a cyclopropanation step. This advancement addresses previous challenges related to yield and purity, facilitating further research and potential clinical development.
Despite these promising developments, challenges remain. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and a relatively short half-life, necessitating further structural modifications or formulation strategies. Ongoing research is exploring prodrug approaches and nanoparticle-based delivery systems to enhance its therapeutic efficacy.
In conclusion, 1-{1-2-(4-fluorophenyl)ethenylcyclopropyl}cyclopropan-1-amine represents a compelling candidate for drug development, with its unique chemical structure and multifaceted pharmacological effects. Continued research into its mechanisms of action, optimization of its pharmacokinetic properties, and exploration of its therapeutic potential will be critical in advancing this compound toward clinical applications.
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